

Reactivity of the carbonyl group in 1-(3-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(3-Bromo-5-chlorophenyl)ethanone
Cat. No.:	B178965

[Get Quote](#)

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in **1-(3-Bromo-5-chlorophenyl)ethanone**

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the carbonyl group in **1-(3-Bromo-5-chlorophenyl)ethanone**. As a substituted acetophenone, this molecule serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The reactivity of its ketone functionality is significantly modulated by the electronic properties of the halogen substituents on the aromatic ring. This document elucidates the underlying principles governing this reactivity, focusing on nucleophilic addition, reduction, and reactions involving the α -methyl group. Detailed, field-proven experimental protocols are provided for key transformations, including Grignard addition, Wittig olefination, and sodium borohydride reduction, to equip researchers and drug development professionals with actionable insights for synthetic applications.

Introduction: Molecular Profile and Electronic Landscape

1-(3-Bromo-5-chlorophenyl)ethanone is an aromatic ketone characterized by a carbonyl group attached to a phenyl ring substituted with both a bromine and a chlorine atom at the meta positions relative to each other. The chemical behavior of this molecule is dominated by

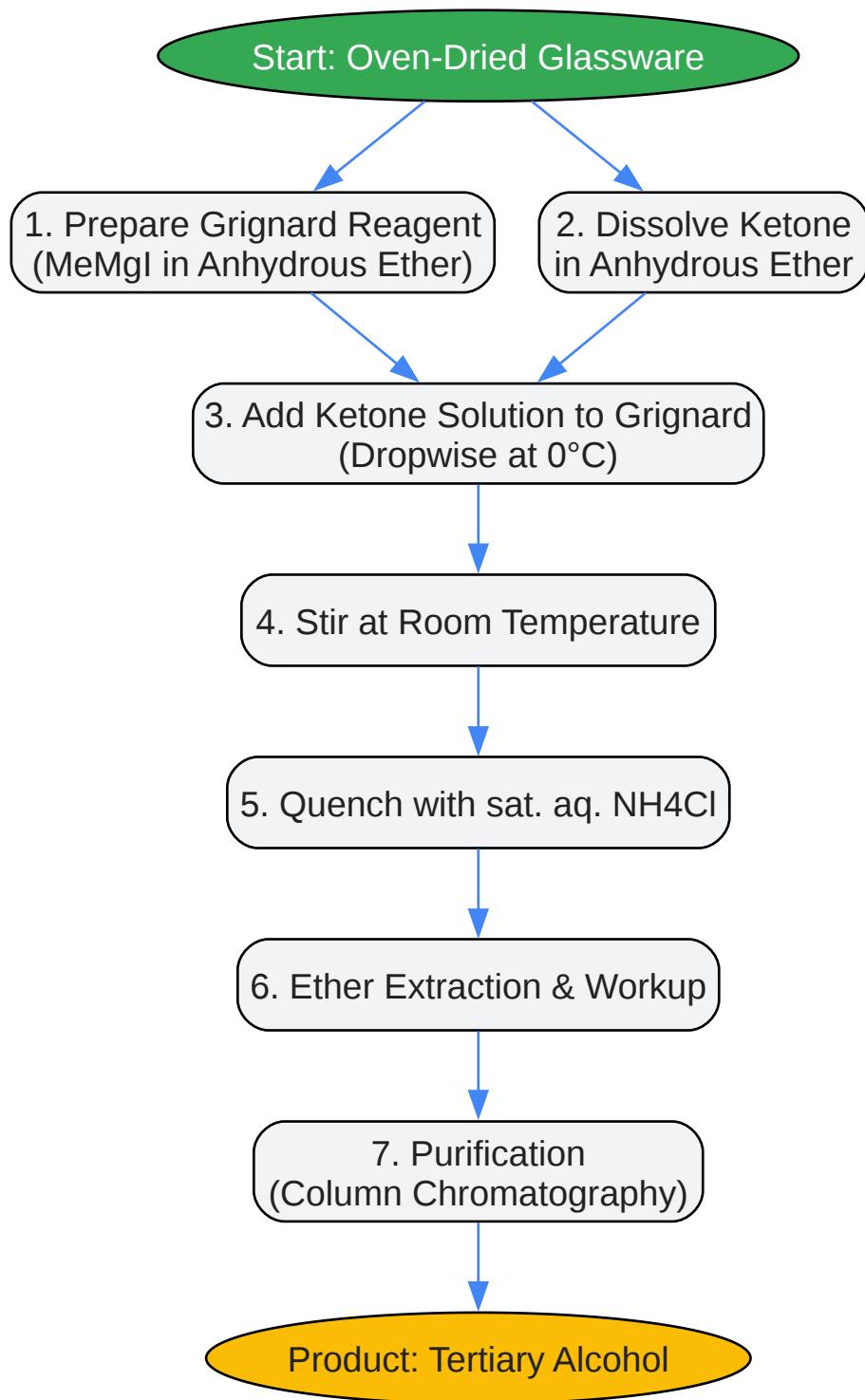
the interplay between the electrophilic carbonyl carbon and the electronic effects exerted by the halogen substituents.

Property	Value	Source(s)
IUPAC Name	1-(3-bromo-5-chlorophenyl)ethanone	[1]
CAS Number	154257-85-9	[1] [2]
Molecular Formula	C ₈ H ₆ BrClO	[1] [2] [3]
Molecular Weight	233.49 g/mol	[1] [3]
Canonical SMILES	CC(=O)C1=CC(=CC(=C1)Br)C 	[1]
Physical Form	Solid	

The primary determinant of the carbonyl group's reactivity is the electrophilicity of its carbon atom. This is significantly influenced by the two halogen atoms on the phenyl ring through a combination of inductive and resonance effects.[\[4\]](#)[\[5\]](#)

- **Inductive Effect (-I):** Both bromine and chlorine are highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and, by extension, from the carbonyl carbon through the sigma bond framework.[\[5\]](#) This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to attack by nucleophiles.[\[6\]](#)
- **Resonance Effect (+R):** The halogens possess lone pairs of electrons that can be delocalized into the aromatic π -system.[\[5\]](#) This donation of electron density via resonance would typically decrease the electrophilicity of the carbonyl carbon. However, for halogens, the inductive effect is known to dominate over the resonance effect.[\[7\]](#)

Consequently, the net electronic effect of the 3-bromo and 5-chloro substituents is the deactivation of the aromatic ring towards electrophilic substitution, but an activation of the carbonyl group towards nucleophilic addition.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. chemscene.com [chemscene.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www1.lasalle.edu [www1.lasalle.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [Reactivity of the carbonyl group in 1-(3-Bromo-5-chlorophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178965#reactivity-of-the-carbonyl-group-in-1-3-bromo-5-chlorophenyl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com